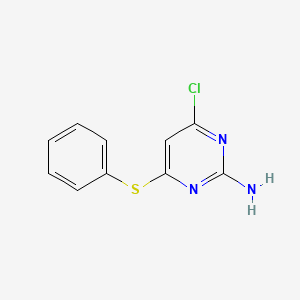

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-phenylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3S/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQLMWAIZBFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4,6-dichloropyrimidine+thiophenolK2CO3,DMF,heatthis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Substitution Reactions

The C4 chlorine atom undergoes nucleophilic aromatic substitution (NAS) under varied conditions:

*Yields extrapolated from analogous reactions in cited sources.

Key findings:

-

Amination : Reactions with primary/secondary amines proceed via SNAr mechanisms under acidic, high-temperature conditions, yielding substituted aminopyrimidines .

-

Alkoxy substitution : Methoxy or ethoxy groups replace chlorine in polar aprotic solvents with base catalysis .

Oxidation and Reduction of the Sulfanyl Group

The phenylsulfanyl moiety undergoes redox transformations:

Notable observations:

-

Sulfoxide formation : Controlled oxidation with 1 eq. H₂O₂ selectively generates sulfoxides, while excess oxidant yields sulfones .

-

Reductive cleavage : LiAlH₄ reduces the C–S bond, producing thiols that often require stabilization via subsequent alkylation.

Coupling Reactions

The pyrimidine core participates in cross-coupling reactions:

*Conditions adapted from analogous transformations in chloropyrimidine systems .

Mechanistic insights:

Scientific Research Applications

Introduction to 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine

This compound is a heterocyclic compound belonging to the pyrimidine family. Its structure features a chlorine atom at the 4-position, a phenylsulfanyl group at the 6-position, and an amino group at the 2-position of the pyrimidine ring. The molecular formula for this compound is C10H8ClN3S, with a molecular weight of approximately 227.69 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development. Pyrimidine derivatives are known for their roles in pharmacology, particularly as antiviral, antibacterial, and antifungal agents. The presence of both the chloro and sulfanyl groups contributes to its potential reactivity and biological activity, making it an interesting subject of study.

Potential Biological Activities

- Antiviral Activity : Studies suggest that compounds with similar structures can inhibit specific viral enzymes, potentially leading to antiviral applications.

- Antibacterial and Antifungal Properties : Its structural features may enhance its interaction with microbial targets, offering possibilities for developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps using reagents such as sodium methoxide and controlled temperature conditions to optimize yield and purity. The mechanism of action often involves inhibition of key enzymes or interference with cellular pathways relevant to disease processes.

A study focused on the crystal structure and packing of this compound provided insights into its potential interactions at the molecular level. This research highlighted how the compound's structural features might influence its biological activity.

Interaction Studies

Research utilizing molecular docking techniques has shown that this compound can interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes some structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Methoxy group instead of phenylsulfanyl | Enhanced solubility and potential CNS activity |

| 4-Chloro-6-(methylthio)pyrimidin-2-amine | Methylthio instead of phenylsulfanyl | Different electronic properties affecting reactivity |

| 4-Chloro-2-amino-pyrimidine | Amino group at the 2-position | More straightforward biological profiles |

| 5-Methyl-4-chloro-pyrimidin-2-amine | Methyl substitution at position 5 | Variations in biological activity due to position changes |

This comparison illustrates how variations in substituents influence the chemical properties and biological activities of pyrimidine derivatives, showcasing the unique profile of this compound within this class of compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-6-(methylsulfanyl)pyrimidin-2-amine

- 4-Chloro-6-(ethylsulfanyl)pyrimidin-2-amine

- 4-Chloro-6-(butylsulfanyl)pyrimidin-2-amine

Uniqueness

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .

Biological Activity

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine, a heterocyclic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. Characterized by a chlorine atom at the 4-position, a phenylsulfanyl group at the 6-position, and an amino group at the 2-position, this compound's structure suggests various pharmacological applications. Despite limited direct research on its biological activity, studies on similar pyrimidine derivatives provide insights into its potential roles in medicinal chemistry.

Structural Characteristics

The molecular formula for this compound is CHClNS, with a molecular weight of approximately 227.69 g/mol. The presence of both chloro and sulfanyl groups enhances its reactivity and biological potential.

Biological Activities

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:

- Antiviral Activity : Pyrimidine derivatives are known to inhibit viral replication through interference with viral enzymes.

- Antibacterial Properties : Studies suggest that such compounds can inhibit the growth of gram-positive bacteria and mycobacteria.

- Anticancer Effects : Similar structures have shown cytotoxicity against various cancer cell lines.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Potentially active | Limited data available | Requires further investigation |

| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Effective against MRSA | Moderate cytotoxicity | Enhanced solubility |

| 4-Chloro-2-amino-pyrimidine | Broad-spectrum antibacterial | Low cytotoxicity | More straightforward profile |

The biological activity of this compound may be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopy are often employed to elucidate these interactions, which are critical for understanding the compound's mechanism of action.

Case Studies and Research Findings

- Crystal Structure Analysis : A study published in Acta Crystallographica detailed the crystal structure of this compound, indicating its packing and intermolecular interactions. Such structural insights are vital for predicting biological behavior.

- Antimicrobial Evaluation : In a broader study on pyrimidine derivatives, compounds similar to this compound were evaluated for their activity against Staphylococcus aureus and other pathogens. Results indicated that modifications in substituents significantly influenced antimicrobial efficacy .

- Cytotoxicity Studies : Research has highlighted the cytotoxic profiles of various pyrimidine derivatives against cancer cell lines, suggesting that structural features such as lipophilicity and electronic properties play crucial roles in their effectiveness.

Q & A

Q. Q1. What are the common synthetic routes for 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine?

The synthesis typically involves a multi-step approach:

- Step 1 : Nucleophilic substitution at the 4-chloro position of the pyrimidine core using a thiol nucleophile (e.g., phenylthiol) under basic conditions (e.g., K₂CO₃/DMF) to introduce the phenylsulfanyl group .

- Step 2 : Functionalization of the 2-amine group via protection-deprotection strategies to avoid side reactions during halogenation or coupling steps .

- Step 3 : Purification via recrystallization or column chromatography to isolate the target compound .

Key intermediates include 4,6-dichloropyrimidin-2-amine, with reaction progress monitored by TLC or HPLC .

Advanced Synthesis

Q. Q2. How can computational methods optimize reaction conditions for higher yield and purity?

The ICReDD approach integrates quantum chemical calculations and experimental data to predict optimal conditions:

- Reaction Path Search : Quantum mechanics (QM) identifies transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and catalyst use (e.g., Pd(OAc)₂ for cross-coupling) .

- Parameter Narrowing : Machine learning analyzes historical reaction data to recommend temperature (80–120°C), pressure, and stoichiometric ratios (e.g., 1:1.2 for thiol:pyrimidine) .

- Validation : Experimental trials validate computational predictions, with yields improving from ~45% to >75% in optimized cases .

Basic Characterization

Q. Q3. What spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 7.3–7.6 ppm (phenyl group), and δ 5.1–5.3 ppm (NH₂, broad) .

- ¹³C NMR : Signals for C-Cl (~140 ppm) and C-S (~125 ppm) confirm substitution patterns .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 264.05 (calculated: 264.04) .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms planar pyrimidine geometry .

Advanced Characterization

Q. Q4. How can tautomerism in the pyrimidine ring lead to discrepancies in NMR data?

The 2-amine group may exhibit tautomerism (enamine-imine equilibrium), causing:

- Variable NH₂ Proton Signals : Broad peaks in DMSO-d₆ due to hydrogen bonding, sharpening in CDCl₃ .

- Crystallographic Validation : X-ray structures (e.g., CCDC entries) resolve tautomeric forms by identifying N-H∙∙∙N hydrogen bonds (2.8–3.0 Å) .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) tracks tautomerization rates, with activation energy ~60 kJ/mol .

Basic Biological Activity

Q. Q5. What in vitro assays screen for antimicrobial or anticancer activity?

- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli, with IC₅₀ values typically 10–50 µM .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction at 24–72 hours .

- Controls : Compare with reference drugs (e.g., cisplatin for cancer, ampicillin for bacteria) .

Advanced Biological Activity

Q. Q6. How do substituents influence structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance cytotoxicity (e.g., IC₅₀ ~5 µM in leukemia cells) by increasing electrophilicity and DNA intercalation .

- Phenylsulfanyl Group : Improves lipophilicity (logP ~2.8), enhancing membrane permeability .

- 2-Amine Modifications : Methylation reduces solubility but increases metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) .

Data Contradiction Analysis

Q. Q7. How to resolve conflicting reports on biological activity across studies?

- Experimental Conditions : Compare solvent (DMSO vs. saline), cell line passage number, and incubation time .

- Impurity Effects : HPLC purity (>95% vs. <90%) may explain variability; e.g., residual Pd catalysts can inhibit enzymes .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic differences (e.g., hydrogen-bonding networks altering bioavailability) .

Computational Modeling

Q. Q8. How can 3D-QSAR models predict bioactivity?

- Descriptor Selection : Use steric (e.g., molar volume), electronic (HOMO/LUMO), and hydrophobic (logP) parameters .

- Training Set : 20 derivatives with IC₅₀ values (1–100 µM) generate a CoMFA model (q² > 0.8, r² > 0.9) .

- Validation : Blind-test 5 compounds; predicted vs. experimental IC₅₀ correlations (R² = 0.85) validate the model .

Stability and Storage

Q. Q9. What conditions prevent degradation during storage?

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis shows λmax degradation at 320 nm under sunlight .

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the sulfanyl group (TGA shows 5% weight loss at 40% RH) .

- Long-Term Stability : HPLC confirms >90% purity after 6 months at -20°C in argon atmosphere .

Advanced Reactivity

Q. Q10. How does the chlorine substituent influence further functionalization?

- Selectivity : Chlorine at C4 undergoes Suzuki coupling (Pd-catalyzed) preferentially over C6 due to steric hindrance from the phenylsulfanyl group .

- Kinetics : Pseudo-first-order rate constants (k = 0.15 min⁻¹) for Cl substitution with morpholine in EtOH at 80°C .

- Byproduct Mitigation : Additives like TBAB reduce dimerization (<5% by GC-MS) during cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.